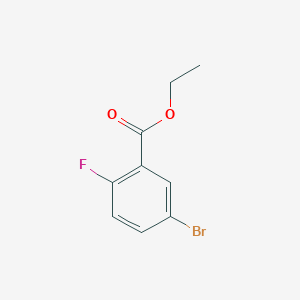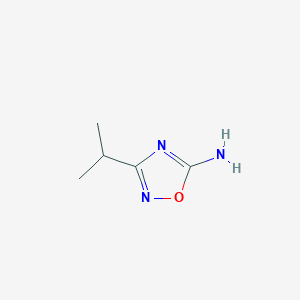
2-Bromo-1,3-dichloro-5-fluorobenzene
Overview
Description
2-Bromo-1,3-dichloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Diazotization and Reduction: 6-Bromo-2,4-dichloro-3-fluoro-aniline is diazotized and then reduced to form the target compound.
Bromination: 2,4-Dichloro-3-fluoro-aniline is brominated to obtain 6-bromo-2,4-dichloro-3-fluoro-aniline.
Reduction: 1,3-Dichloro-2-fluoro-4-nitro-benzene is reduced to form 2,4-dichloro-3-fluoro-aniline.
Industrial Production Methods: In industrial settings, the preparation of this compound involves continuous processes to enhance yield and safety. For example, tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichloro-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in metal-catalyzed coupling reactions, such as the Stille reaction, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.
Major Products:
Scientific Research Applications
2-Bromo-1,3-dichloro-5-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic compounds and ligands.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-fluorobenzene depends on its application. In chemical reactions, it acts as a halogenated benzene derivative, participating in substitution and coupling reactions. The presence of multiple halogen atoms makes it a versatile intermediate for further functionalization .
Comparison with Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-3,5-dichloro-4-fluorobenzene
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness: 2-Bromo-1,3-dichloro-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and fluorine atoms on the benzene ring allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXAPJFZNJFFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611326 | |
| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263333-82-0 | |
| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
